![molecular formula C12H15BrClN3 B1382139 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431963-09-5](/img/structure/B1382139.png)
1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
The compound “1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound. The “4-Bromobenzyl” part suggests the presence of a benzyl group with a bromine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, bromination of toluene can produce a bromobenzyl group .Scientific Research Applications
Anticancer Activity
1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride derivatives have been studied for their potential in anticancer treatments. For example, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives, synthesized through a process involving similar pyrazole compounds, have shown significant antitumor activity. Specifically, compounds like 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one demonstrated potent inhibitory activity on the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Chemical Synthesis and Reactivity
Pyrazole derivatives, including those structurally similar to this compound, have been extensively studied for their reactivity in chemical synthesis. For instance, the oxidation of sulfides and tertiary amines using 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole has been successful, indicating potential applications in organic synthesis (Baumstark & Chrisope, 1981).
Antibacterial Activities
Certain derivatives synthesized from compounds related to this compound have shown promising antibacterial activities. For instance, sulfamide derivatives of pyrazolo[4,3-d]oxazinone exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Bildirici et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3.ClH/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10;/h3-6H,7,14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEWGHRHOFYNAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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